REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:9]([C:14]1[C:18]2[CH:19]=[CH:20][CH:21]=[C:22]([O:23][CH3:24])[C:17]=2[O:16][CH:15]=1)(C)[C:10]([O-])=[O:11])C>C1COCC1>[CH3:24][O:23][C:22]1[C:17]2[O:16][CH:15]=[C:14]([CH:9]([CH3:7])[CH2:10][OH:11])[C:18]=2[CH:19]=[CH:20][CH:21]=1 |f:0.1.2.3.4.5|
|
Name
|
ethyl(7-methoxy-1-benzofuran-3-yl)propanoate
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C)C1=COC2=C1C=CC=C2OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition, reaction mixture
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(=COC21)C(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |